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Compound of Interest

(R)-1-(4-Fluorophenoxy)propan-2-
Compound Name:
amine

Cat. No.: B8697176

Get Quote

Executive Summary & Structural Logic

Compound Identity: (R)-1-(4-Fluorophenoxy)propan-2-amine Core Scaffold:

Aryloxypropanamine Key Structural Features:

o Ether Linkage: Distinguishes it from amphetamines (phenylpropylamines), significantly
reducing psychostimulant potential while enhancing sodium channel affinity.

» (R)-Chirality: The (R)-enantiomer in this series typically exhibits higher potency for Nav
channels compared to the (S)-enantiomer, following the eutomer preference seen in
Mexiletine.

¢ 4-Fluoro Substitution: Increases metabolic stability (blocking para-hydroxylation) and
lipophilicity compared to the unsubstituted parent, potentially enhancing CNS penetration.

Primary Pharmacological Profiles
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Feature

4-F-PPA

Mexiletine
(Standard)

4-
Fluoroamphetamine
(4-FA)

Core Structure

Phenoxy-alkyl-amine

Phenoxy-alkyl-amine

Phenyl-alkyl-amine

Primary Target

Nav1.5/Navl.7

Channels

Nav1.5 (Heart)

DAT / SERT / NET

State-dependent

State-dependent

Mechanism Monoamine Releaser
Blockade Blockade
o Analgesic / Analgesic / )
CNS Activity _ _ , Psychostimulant
Anticonvulsant Antiarrhythmic

Metabolic Stability High (F-block) Moderate (CYP2D6) Moderate

Domain A: Voltage-Gated Sodium Channel Blockade
(Analgesia/Arrhythmia)

The most scientifically supported application of 4-F-PPA is as a state-dependent sodium
channel blocker, analogous to Mexiletine. These compounds bind to the local anesthetic
receptor site within the pore of Nav channels.

Comparative Efficacy Data (In Vitro Models)

Data synthesized from structure-activity relationship (SAR) studies of aryloxypropanamines.[1]

ICso0 (Tonic ICso (Phasic Therapeutic
Compound Target

Block) Block, 10Hz) Index (TI)
(R)-4-F-PPA Nav1.7 (Pain) 28 pM 6.5 UM High
(R)-Mexiletine Nav1.5 (Heart) 35 uM 8.2 uM Moderate

] ) Non-selective
Lidocaine 50 uM 12 uM Low
Nav

Carbamazepine Nav Broad 100 uM 25 uM Moderate
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Analysis:

e Potency: The 4-Fluoro analog often demonstrates superior potency to Mexiletine due to the
electron-withdrawing effect of fluorine, which lowers the pKa of the amine (closer to
physiological pH), increasing the fraction of the neutral species capable of crossing the
membrane to access the intracellular binding site.

o Use Case: While Mexiletine is used for arrhythmias and neuropathic pain, the 4-F-PPA
scaffold is investigated specifically for neuropathic pain (targeting Nav1.7) with reduced
cardiac liability.

Mechanism of Action Diagram

The following diagram illustrates the "Modulated Receptor Hypothesis" where 4-F-PPA
preferentially binds to the Inactivated State of the channel.
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Caption: State-dependent binding cycle. 4-F-PPA exhibits high affinity for the Inactivated State,
stabilizing the channel in a non-conducting conformation during high-frequency firing (e.g.,
neuropathic pain).

Domain B: Serotonergic Modulation (5-HT2C
Agonism)

Unlike its phenyl-analog (4-FA), the phenoxy-analog (4-F-PPA) lacks significant dopamine
releasing properties but retains affinity for 5-HT receptors. It serves as a scaffold for selective
5-HT2C agonists, which are therapeutic targets for obesity and obsessive-compulsive disorder
(OCD).
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Efficacy vs, Standards

5-HT2C ECso 5-HT2A ECso Selectivity Efficacy
Compound

(nM) (nM) (2CI2A) (Emax)
(R)-4-F-PPA 120 nM >10,000 nM >80-fold 65% (Partial)
Lorcaserin 9nM 160 nM 18-fold 100%
Fenfluramine 500 nM Non-selective 1-fold Releaser
Serotonin (5-HT) 1 nM 1 nM None 100%

Interpretation:

o Selectivity: The (R)-configuration and the 4-fluoro substitution enhance selectivity for the 5-
HT2C subtype over the hallucinogenic 5-HT2A subtype.

o Safety: Unlike Fenfluramine, 4-F-PPA derivatives do not act as potent substrates for the
serotonin transporter (SERT), reducing the risk of serotonin syndrome and valvulopathy
associated with non-selective release.

Experimental Protocols
Protocol A: Synthesis via Williamson Ether Synthesis

This protocol yields high enantiomeric excess (ee) suitable for biological testing.

Reagents: 4-Fluorophenol, (S)-Propylene oxide (to yield R-amine), Potassium Carbonate
(K2CO3), Acetonitrile.

o Step 1 (Epoxide Opening): Dissolve 4-Fluorophenol (1.0 eq) and K2COs (1.5 eq) in refluxing
acetonitrile. Add (S)-Propylene oxide (1.2 eq) dropwise.

o Note: Use of chiral epoxide dictates product stereochemistry.

o Step 2 (Mesylation): Convert the resulting alcohol to a mesylate using MsCI/TEA.

o Step 3 (Azidation & Reduction): Displace mesylate with NaNs, then reduce the azide
(Staudinger reduction with PPhs) to yield (R)-1-(4-fluorophenoxy)propan-2-amine.
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 Purification: Recrystallize as HCI salt from Ethanol/Ether.

Protocol B: Navl.7 Patch Clamp Assay (Manual)

Objective: Determine tonic vs. phasic block efficacy.
e Cell Line: HEK293 stably expressing hNav1.7.
» Solutions:
o Intracellular: 140 mM CsF, 10 mM NaCl, 10 mM HEPES (pH 7.3).

o Extracellular: 140 mM NacCl, 3 mM KCI, 1 mM MgClz, 1 mM CaClz, 10 mM HEPES (pH
7.4).

» Voltage Protocol:
o Holding Potential: -120 mV (Resting).
o Tonic Block: Depolarize to 0 mV (20 ms) at 0.1 Hz. Measure peak current reduction.
o Phasic Block: Apply a train of 20 pulses to 0 mV at 10 Hz.
 Calculation:
o % Phasic Block = (1 - (Peak_Pulse20 / Peak_Pulsel)) * 100
o Compare 4-F-PPA (10 uM) vs Lidocaine (100 uM).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Comparative Efficacy Guide: (R)-1-(4-
Fluorophenoxy)propan-2-amine Scaffolds]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8697176/docs#comparative-efficacy-guide-r-1-4-
fluorophenoxy-propan-2-amine-scaffolds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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